3,5-Dimethyl-4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)isoxazole
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Overview
Description
3,5-Dimethyl-4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)isoxazole is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with similar structural features have been synthesized and characterized to explore their antimicrobial, antitumor, and other biological activities. For instance, the synthesis of s-Triazine-Based Thiazolidinones as antimicrobial agents demonstrates the utility of incorporating quinoline and isoxazole derivatives into complex molecules for enhanced biological activity (Divyesh Patel et al., 2012). Moreover, the synthesis, characterization, crystal, and molecular structure studies of compounds featuring dimethyl-isoxazole sulfonyl piperidinyl derivatives highlight the importance of detailed structural analysis in understanding the properties of these molecules (S. Naveen et al., 2015).
Biological Activities
The structural components of 3,5-Dimethyl-4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)isoxazole, such as isoxazole and quinoline, are often investigated for their biological activities. Research into sulfonamide-based hybrid compounds, which may share functional groups with the compound , shows that these structures can have a wide range of pharmacological effects, including antibacterial, anti-cancer, and anti-neuropathic pain activities (Reihane Ghomashi et al., 2022). This underscores the potential of such compounds in the development of new therapeutic agents.
Chemical Transformations and Applications
The compound's structural motifs suggest its utility in diverse chemical transformations and applications. For example, research on dimethyl sulfoxide involved in the synthesis of quinoxaline derivatives indicates the versatility of sulfoxide as a reactant and solvent in synthesizing heterocyclic compounds, potentially including those with isoxazole and quinoline units (C. Xie et al., 2017). Such methodologies could be applicable in generating a variety of derivatives of this compound for further study.
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and there is ongoing research into the synthesis and applications of piperidine derivatives . This suggests that there could be future developments related to compounds like “3,5-Dimethyl-4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)isoxazole”.
Properties
IUPAC Name |
3,5-dimethyl-4-(4-quinolin-8-yloxypiperidin-1-yl)sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13-19(14(2)26-21-13)27(23,24)22-11-8-16(9-12-22)25-17-7-3-5-15-6-4-10-20-18(15)17/h3-7,10,16H,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVVWUMWADNWEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.